molecular formula C22H19N3O6 B11710365 ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methyl-7-nitro-1H-indole-2-carboxylate

ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methyl-7-nitro-1H-indole-2-carboxylate

Cat. No.: B11710365
M. Wt: 421.4 g/mol
InChI Key: UEBSZAYVZTZFFM-UHFFFAOYSA-N
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Description

ETHYL 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-5-METHYL-7-NITRO-1H-INDOLE-2-CARBOXYLATE is a complex organic compound with a unique structure that combines an indole core with a phthalimide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-5-METHYL-7-NITRO-1H-INDOLE-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole core, followed by the introduction of the phthalimide group through a series of condensation and substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-5-METHYL-7-NITRO-1H-INDOLE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

ETHYL 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-5-METHYL-7-NITRO-1H-INDOLE-2-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-5-METHYL-7-NITRO-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of the research.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE
  • 2-(2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]AMINO}ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE
  • Ethyl {2- [ (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dioxolan-2-yl}acetate

Uniqueness

ETHYL 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-5-METHYL-7-NITRO-1H-INDOLE-2-CARBOXYLATE stands out due to its combination of an indole core with a phthalimide moiety, which imparts unique chemical and biological properties

Properties

Molecular Formula

C22H19N3O6

Molecular Weight

421.4 g/mol

IUPAC Name

ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methyl-7-nitro-1H-indole-2-carboxylate

InChI

InChI=1S/C22H19N3O6/c1-3-31-22(28)19-13(16-10-12(2)11-17(25(29)30)18(16)23-19)8-9-24-20(26)14-6-4-5-7-15(14)21(24)27/h4-7,10-11,23H,3,8-9H2,1-2H3

InChI Key

UEBSZAYVZTZFFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)C)[N+](=O)[O-])CCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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